Cas no 1261869-81-1 (4-(3-(Difluoromethoxy)-2-methoxybenzoyl)pyridine)

4-(3-(Difluoromethoxy)-2-methoxybenzoyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(3-(Difluoromethoxy)-2-methoxybenzoyl)pyridine
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- Inchi: 1S/C14H11F2NO3/c1-19-13-10(3-2-4-11(13)20-14(15)16)12(18)9-5-7-17-8-6-9/h2-8,14H,1H3
- InChI Key: OJSQAMDLHFUWMP-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC(C(C2C=CN=CC=2)=O)=C1OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 322
- Topological Polar Surface Area: 48.4
- XLogP3: 2.8
4-(3-(Difluoromethoxy)-2-methoxybenzoyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013001309-1g |
4-(3-(Difluoromethoxy)-2-methoxybenzoyl)pyridine |
1261869-81-1 | 97% | 1g |
1,445.30 USD | 2021-07-04 | |
Alichem | A013001309-500mg |
4-(3-(Difluoromethoxy)-2-methoxybenzoyl)pyridine |
1261869-81-1 | 97% | 500mg |
806.85 USD | 2021-07-04 | |
Alichem | A013001309-250mg |
4-(3-(Difluoromethoxy)-2-methoxybenzoyl)pyridine |
1261869-81-1 | 97% | 250mg |
494.40 USD | 2021-07-04 |
4-(3-(Difluoromethoxy)-2-methoxybenzoyl)pyridine Related Literature
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Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
Additional information on 4-(3-(Difluoromethoxy)-2-methoxybenzoyl)pyridine
Introduction to 4-(3-(Difluoromethoxy)-2-methoxybenzoyl)pyridine and Its Significance in Modern Chemical Research
4-(3-(Difluoromethoxy)-2-methoxybenzoyl)pyridine, with the CAS number 1261869-81-1, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising properties for various applications, particularly in the development of novel therapeutic agents. The unique structural features of this molecule, including its difluoromethoxy and methoxy substituents, contribute to its distinctive chemical behavior and potential biological activities.
The synthesis and characterization of 4-(3-(Difluoromethoxy)-2-methoxybenzoyl)pyridine represent a culmination of advancements in organic chemistry and molecular design. The presence of the pyridine ring in its structure not only enhances its solubility and stability but also opens up possibilities for interactions with biological targets. This compound has been studied for its potential role in modulating various biological pathways, making it a subject of intense interest among researchers.
In recent years, the pharmaceutical industry has seen a surge in the development of molecules that incorporate fluorine atoms, such as the difluoromethoxy group in this compound. Fluorinated compounds are known for their improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic properties. The incorporation of fluorine atoms can significantly influence the electronic and steric properties of a molecule, leading to more effective drug candidates. The study of 4-(3-(Difluoromethoxy)-2-methoxybenzoyl)pyridine contributes to our understanding of how these modifications can be leveraged to develop next-generation therapeutics.
The benzoylpyridine core structure of this compound is particularly noteworthy. Benzoylpyridines have been extensively explored for their potential applications in medicinal chemistry due to their ability to interact with a wide range of biological targets. The combination of the benzoyl group with the pyridine ring provides a scaffold that can be easily modified to tailor specific biological activities. This flexibility has made benzoylpyridines a popular choice for designing molecules with therapeutic potential.
The methoxy groups in the structure of 4-(3-(Difluoromethoxy)-2-methoxybenzoyl)pyridine further enhance its chemical diversity and reactivity. Methoxy groups are known to influence the electronic distribution within a molecule, which can affect its binding properties and metabolic fate. The presence of multiple methoxy groups in this compound suggests that it may exhibit a range of biological activities, making it a valuable candidate for further investigation.
Recent studies have begun to explore the potential applications of 4-(3-(Difluoromethoxy)-2-methoxybenzoyl)pyridine in various therapeutic areas. One area of particular interest is its potential as an intermediate in the synthesis of more complex molecules. The unique structural features of this compound make it a versatile building block that can be used to create novel drug candidates with tailored properties.
In addition to its synthetic utility, 4-(3-(Difluoromethoxy)-2-methoxybenzoyl)pyridine has shown promise as a tool compound in biochemical research. Its ability to interact with biological targets has made it useful for studying various cellular processes. Researchers have utilized this compound to investigate the mechanisms underlying several diseases, providing insights that could lead to new therapeutic strategies.
The development of new methodologies for synthesizing fluorinated compounds has also been influenced by the study of molecules like 4-(3-(Difluoromethoxy)-2-methoxybenzoyl)pyridine. The demand for fluorinated intermediates has driven innovation in synthetic chemistry, leading to more efficient and sustainable methods for incorporating fluorine atoms into organic molecules. These advancements are not only beneficial for drug development but also contribute to broader efforts in green chemistry.
The future prospects for 4-(3-(Difluoromethoxy)-2-methoxybenzoyl)pyridine are vast. As our understanding of its properties continues to grow, so does its potential for application in various fields. Whether used as a synthetic intermediate or as a tool compound in biochemical research, this molecule represents an important contribution to modern chemical science.
In conclusion, 4-(3-(Difluoromethoxy)-2-methoxybenzoyl)pyridine, identified by its CAS number 1261869-81-1, is a compound with significant potential in pharmaceutical research and chemical biology. Its unique structural features, including the presence of fluorine and methoxy substituents, make it a versatile molecule with applications ranging from drug development to biochemical studies. As research continues to uncover new possibilities for this compound, its importance in advancing scientific knowledge is undeniable.
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